Hydroxy-PEG2-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hydroxy-PEG2-Säure kann durch die Reaktion von Polyethylenglykol mit Ethylenoxid synthetisiert werden, gefolgt von der Einführung einer Carboxylgruppe. Die Hydroxylgruppe von Polyethylenglykol reagiert unter basischen Bedingungen mit Ethylenoxid, um eine PEG-Kette mit terminalen Hydroxylgruppen zu bilden. Die terminale Hydroxylgruppe wird dann mit Reagenzien wie Bernsteinsäureanhydrid oder Chloressigsäure zu einer Carboxylgruppe umgewandelt .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Hydroxy-PEG2-Säure großtechnische Reaktionen unter Verwendung von Durchflussreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Das Verfahren beinhaltet typischerweise Reinigungsschritte wie Destillation und Kristallisation, um ein Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydroxy-PEG2-Säure durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Die Carboxylgruppe kann mit Alkoholen in Gegenwart von Säurekatalysatoren zu Estern reagieren.

Häufige Reagenzien und Bedingungen

Veresterung: Alkohole, Säurekatalysatoren (z. B. Schwefelsäure)

Amidierung: Amine, Kupplungsmittel (z. B. EDC, DCC)

Substitution: Tosylchlorid, Mesylchlorid

Wichtigste gebildete Produkte

Ester: Aus Veresterungsreaktionen gebildet

Amide: Aus Amidierungsreaktionen gebildet

Substituierte PEG-Derivate: Aus Substitutionsreaktionen gebildet

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Hydroxy-PEG2-acid is widely utilized in drug delivery systems due to its hydrophilic nature and ability to form stable conjugates with therapeutic agents. The following are key applications within this domain:

- Nanoparticle Formulation : this compound is employed in the formulation of lipid nanoparticles, which are crucial for the delivery of mRNA vaccines and other biologics. The PEGylation improves the pharmacokinetics and bioavailability of the encapsulated drugs .

- Polymer-Based Drug Carriers : It serves as a building block for creating biodegradable polymers that can encapsulate drugs for controlled release. These polymers can be tailored to degrade at specific rates, allowing for sustained drug release over time .

Bioconjugation and PROTAC Synthesis

This compound plays a significant role in bioconjugation processes, particularly in the development of PROTACs (Proteolysis Targeting Chimeras):

- Linker for PROTACs : As a PEG-based linker, this compound facilitates the conjugation of target proteins to E3 ligases, promoting targeted protein degradation. This application is pivotal in cancer therapy where selective degradation of oncogenic proteins can lead to improved treatment outcomes .

- Antibody-Drug Conjugates : The compound is also used in the synthesis of antibody-drug conjugates (ADCs), enhancing the therapeutic index by selectively delivering cytotoxic agents to cancer cells while minimizing systemic toxicity .

Biomaterials Development

The versatility of this compound extends into biomaterials research:

- Hydrogels : It is incorporated into hydrogel formulations that can be used for tissue engineering and regenerative medicine applications. These hydrogels provide a supportive environment for cell growth and can be engineered to release growth factors or drugs in response to specific stimuli .

- Surface Modification : this compound is used to modify surfaces of medical devices and implants to improve biocompatibility and reduce protein adsorption, which is critical for minimizing immune responses .

Case Study 1: Drug Delivery via Lipid Nanoparticles

A study demonstrated that incorporating this compound into lipid nanoparticles significantly enhanced the stability and delivery efficiency of mRNA vaccines in vivo. The PEGylated nanoparticles showed prolonged circulation times and improved cellular uptake compared to non-PEGylated formulations.

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTACs revealed its effectiveness in targeting specific proteins for degradation in cancer cells. The study highlighted how varying the length of the PEG linker influenced the efficacy of target engagement and degradation rates.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Lipid nanoparticles | Enhanced stability, prolonged circulation |

| Bioconjugation | PROTAC synthesis | Targeted degradation of oncogenic proteins |

| Biomaterials | Hydrogels for tissue engineering | Improved cell growth environment |

| Surface Modification | Medical device coatings | Increased biocompatibility |

Wirkmechanismus

Hydroxy-PEG2-Säure fungiert als Linker in PROTACs, die so konzipiert sind, dass sie den Abbau von Zielproteinen induzieren. Die Verbindung verbindet zwei Liganden: einen, der an eine E3-Ubiquitinligase bindet, und einen anderen, der an das Zielprotein bindet. Diese Wechselwirkung erleichtert die Ubiquitinierung des Zielproteins, wodurch es zur Degradation durch das Proteasom markiert wird .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG2-Säure kann mit anderen PEG-basierten Linkern verglichen werden, wie zum Beispiel:

Hydroxy-PEG4-Säure: Ähnliche Struktur, aber mit einer längeren PEG-Kette, die für mehr Flexibilität und Löslichkeit sorgt.

Hydroxy-PEG8-Säure: Noch längere PEG-Kette, die eine verbesserte Löslichkeit und eine geringere sterische Hinderung bietet.

Hydroxy-PEG-tert-Butylester: Enthält eine tert-Butylestergruppe, die für bestimmte Anwendungen verwendet werden kann, die eine Esterfunktionalität erfordern.

Hydroxy-PEG2-Säure ist einzigartig aufgrund ihrer optimalen Kettenlänge, die Löslichkeit und Reaktivität in Einklang bringt und sie zu einem vielseitigen Linker für verschiedene Anwendungen macht .

Biologische Aktivität

Hydroxy-PEG2-acid, a polyethylene glycol (PEG)-based compound characterized by its hydrophilic properties and a terminal carboxylic acid group, has gained significant attention in biomedicine, particularly in the development of targeted therapies such as proteolysis targeting chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its pharmacological implications, safety profiles, and applications in drug development.

This compound is synthesized through the polymerization of ethylene glycol and subsequent functionalization to introduce hydroxyl and carboxylic acid groups. This structure enhances its solubility in aqueous environments, making it suitable for various biochemical applications. The compound's dual functionality allows it to serve as both a hydrophilic spacer and a reactive site for further chemical modifications, which is particularly valuable in targeted therapeutic applications .

The primary biological activity of this compound is linked to its role as a linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells by utilizing the ubiquitin-proteasome system. This compound enhances the solubility and stability of these conjugates while maintaining their biological activity. By enabling targeted degradation of proteins associated with disease progression, such as those involved in cancer, this compound plays a crucial role in modulating various cellular pathways .

Biological Activity and Efficacy

Research indicates that this compound significantly alters the pharmacological profiles of conjugated proteins or small molecules. Its hydrophilic nature improves bioavailability and pharmacokinetics, which are essential for effective drug delivery systems. Studies have demonstrated that when conjugated with therapeutic agents, this compound can enhance their solubility and stability without compromising their biological efficacy .

Table 1: Comparison of Biological Activities

| Compound | Functionality | Biological Activity |

|---|---|---|

| This compound | Linker for PROTACs | Enhances solubility, stability; promotes protein degradation |

| Amino-PEG2-acid | Reactive amino group | Allows for diverse conjugation options |

| Hydroxy-PEG2-thiol | Thiol group | Enables nucleophilic reactions |

| Carboxylic Acid PEG | Drug delivery systems | Primarily used for enhancing drug delivery efficiency |

Safety Profile

The safety profile of PEGylated compounds, including this compound, has been extensively studied. Non-clinical evaluations indicate that PEGylation can reduce renal elimination and provide steric shielding against immunological responses. In toxicity studies involving various animal models, no significant adverse effects were observed at clinically relevant doses . While some vacuolation was noted in certain cell types at high doses, these effects were not associated with functional impairments or toxicity .

Case Studies

- Cancer Therapeutics : In a study involving cancer cell lines, this compound was utilized in the synthesis of PROTACs targeting specific oncogenic proteins. The resulting compounds demonstrated enhanced efficacy in degrading target proteins compared to non-PEGylated counterparts, leading to reduced tumor growth in xenograft models.

- Immunomodulation : Another study explored the immunomodulatory effects of PEGylated peptides similar to this compound. The findings suggested that PEGylation significantly reduced cytotoxicity while maintaining immunomodulatory activity, highlighting the potential of PEG-based compounds in therapeutic applications aimed at modulating immune responses .

Eigenschaften

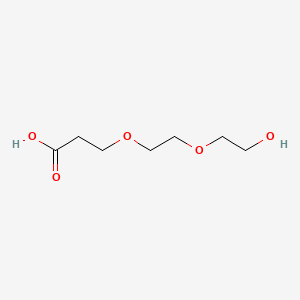

IUPAC Name |

3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSNAEFYMNLDLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.